molecular formula C19H27N3O2 B6085291 N-[1-(cyclohexylmethyl)-5-oxopyrrolidin-3-yl]-3-pyridin-3-ylpropanamide

N-[1-(cyclohexylmethyl)-5-oxopyrrolidin-3-yl]-3-pyridin-3-ylpropanamide

Cat. No.: B6085291
M. Wt: 329.4 g/mol
InChI Key: OMFVFLPBIKVBTR-UHFFFAOYSA-N
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Description

N-[1-(cyclohexylmethyl)-5-oxopyrrolidin-3-yl]-3-pyridin-3-ylpropanamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound features a pyrrolidine ring, a cyclohexylmethyl group, and a pyridinylpropanamide moiety, making it a complex and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(cyclohexylmethyl)-5-oxopyrrolidin-3-yl]-3-pyridin-3-ylpropanamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The cyclohexylmethyl group is introduced via alkylation reactions, while the pyridinylpropanamide moiety is incorporated through amide bond formation reactions. Common reagents used in these steps include palladium catalysts, bases like triethylamine, and solvents such as toluene and acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes scaling up the reactions, using continuous flow reactors, and employing advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[1-(cyclohexylmethyl)-5-oxopyrrolidin-3-yl]-3-pyridin-3-ylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents such as halogens, alkyl halides, and acids are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

N-[1-(cyclohexylmethyl)-5-oxopyrrolidin-3-yl]-3-pyridin-3-ylpropanamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(cyclohexylmethyl)-5-oxopyrrolidin-3-yl]-3-pyridin-3-ylpropanamide involves its interaction with specific molecular targets. The pyrrolidine ring and the cyclohexylmethyl group play crucial roles in binding to these targets, which may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways involving these molecular interactions .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide
  • N-(1-amino-1-oxo-3-phenylpropan-2-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide
  • Quinolin-8-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate

Uniqueness

N-[1-(cyclohexylmethyl)-5-oxopyrrolidin-3-yl]-3-pyridin-3-ylpropanamide is unique due to its specific combination of functional groups and structural features. The presence of the pyrrolidine ring, cyclohexylmethyl group, and pyridinylpropanamide moiety distinguishes it from other similar compounds, providing it with unique chemical and biological properties .

Properties

IUPAC Name

N-[1-(cyclohexylmethyl)-5-oxopyrrolidin-3-yl]-3-pyridin-3-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2/c23-18(9-8-15-7-4-10-20-12-15)21-17-11-19(24)22(14-17)13-16-5-2-1-3-6-16/h4,7,10,12,16-17H,1-3,5-6,8-9,11,13-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMFVFLPBIKVBTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2CC(CC2=O)NC(=O)CCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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